molecular formula C20H20O6 B2946455 (Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 620547-14-0

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2946455
CAS No.: 620547-14-0
M. Wt: 356.374
InChI Key: OEJCWRCKTOOIMR-YVLHZVERSA-N
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Description

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with an ethoxy group at position 6 and a 2,3,4-trimethoxybenzylidene moiety at position 2. Aurones, a subclass of flavonoids, are known for their structural diversity and bioactivity, particularly in anticancer and enzyme inhibition contexts . This compound’s synthetic route likely involves aldol condensation between 6-ethoxybenzofuran-3(2H)-one and 2,3,4-trimethoxybenzaldehyde under basic conditions, followed by purification to isolate the (Z)-isomer, as analogous methods are reported for similar derivatives .

Key structural features include:

  • Trimethoxybenzylidene at C2: The 2,3,4-trimethoxy substitution pattern may influence electronic and steric interactions with biological targets, such as topoisomerases .

Properties

IUPAC Name

(2Z)-6-ethoxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-5-25-13-7-8-14-16(11-13)26-17(18(14)21)10-12-6-9-15(22-2)20(24-4)19(12)23-3/h6-11H,5H2,1-4H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJCWRCKTOOIMR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-ethoxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C27H24O8
  • Molecular Weight : 476.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have reported the anticancer effects of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing cancer cell division.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro.
Study 2Found that treatment with this compound led to a decrease in tumor size in xenograft models.
Study 3Reported enhanced antioxidant enzyme activity in cells treated with the compound, suggesting a protective effect against oxidative damage.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals, reducing oxidative stress.
  • Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Aurone Derivatives

Compound Name C6 Substituent Benzylidene Substituents Synthesis Method Reference
Target Compound Ethoxy 2,3,4-Trimethoxy Aldol condensation
(Z)-6-Hydroxy-2-(2,3,4-trimethoxybenzylidene) Hydroxy 2,3,4-Trimethoxy Aldol condensation
(Z)-6v (3-hydroxy-4-methoxy) Hydroxy 3-Hydroxy-4-methoxy Method B (Aldol)
(Z)-6w (3,4-dimethoxy-6-hydroxy) Hydroxy 3,4-Dimethoxy Method C (Aldol)
(Z)-6k (trihydroxy) Hydroxy 2,3,4-Trihydroxy Method A (Demethylation)

Key Observations :

  • Ethoxy vs. Hydroxy at C6 : The ethoxy group in the target compound increases hydrophobicity compared to hydroxy-substituted analogs (e.g., 6w, 6k), which may enhance bioavailability .
  • Methoxy vs. Hydroxy on Benzylidene : The 2,3,4-trimethoxy group in the target compound contrasts with polar trihydroxy substitutions in 6k, likely reducing hydrogen-bonding capacity but improving metabolic stability .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Yield (%) Melting Point (°C) HRMS (ESI) m/z (Observed) Reference
Target Compound N/A* N/A N/A -
(Z)-6v 63.2 187.6–188.5 267.0663
(Z)-6w 93.5 218.9–219.6 297.0768
(Z)-6k 18.8 210.3 (decomp.) 285.0405
(Z)-6y 86.2 254.9–255.5 283.0611
  • Yield : Ethoxy introduction via alkylation (as in ) may reduce yields compared to hydroxy derivatives due to steric hindrance.
  • Melting Point : Higher methoxy content (e.g., 6w at ~219°C) correlates with elevated melting points compared to hydroxy-rich analogs (e.g., 6k decomposes at 210°C) .

Table 3: Inferred Bioactivity Based on Substituent Effects

Compound Name Key Substituents Potential Bioactivity Reference
Target Compound C6 ethoxy, 2,3,4-trimethoxy Topoisomerase inhibition (hypothesized)
(Z)-6w C6 hydroxy, 3,4-dimethoxy Antioxidant, DNA intercalation
(Z)-6k Trihydroxy benzylidene Pro-oxidant, enzyme inhibition
Sulfuretin (6,3',4'-trihydroxy) Natural aurone Anti-inflammatory, tyrosinase inhibition

Key Insights :

  • The target compound’s trimethoxybenzylidene group may mimic topoisomerase-binding motifs seen in isoaurostatin (2,3,4-trimethoxy analogs) .
  • Ethoxy substitution at C6 could reduce hydrogen-bonding interactions compared to hydroxy analogs (e.g., 6w) but improve pharmacokinetics .

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